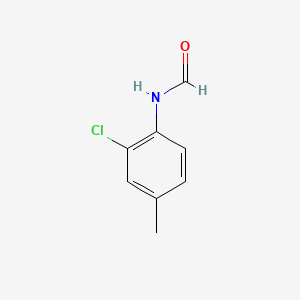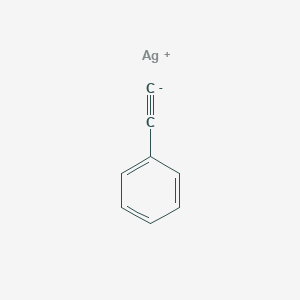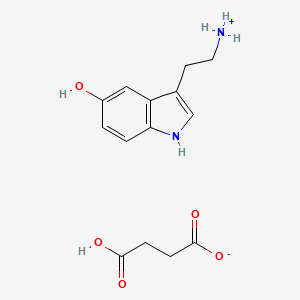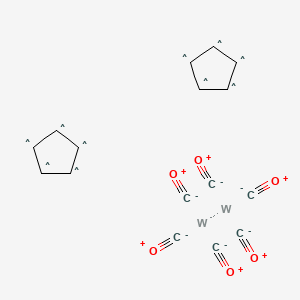
1-(Dimethylcarbamoyl)-3-methyl-1h-pyrazol-5-yl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(Dimethylcarbamoyl)-3-methyl-1H-pyrazol-5-yl dimethylcarbamate involves several steps. One common method includes the reaction of dimethylcarbamoyl chloride with 3-methyl-1H-pyrazol-5-amine under controlled conditions. Industrial production methods often involve the use of phosgene and dimethylamine to produce dimethylcarbamoyl chloride, which is then reacted with the pyrazole derivative .
Analyse Chemischer Reaktionen
1-(Dimethylcarbamoyl)-3-methyl-1H-pyrazol-5-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in dimethylcarbamoyl chloride can be substituted with other nucleophiles to form different carbamate derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylcarbamoyl)-3-methyl-1H-pyrazol-5-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: It is studied for its effects on various biological systems, particularly its pesticidal activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its high toxicity limits its use.
Industry: It is used in the production of other chemicals and as a pesticide in agricultural settings
Wirkmechanismus
The mechanism of action of 1-(Dimethylcarbamoyl)-3-methyl-1H-pyrazol-5-yl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the insect .
Vergleich Mit ähnlichen Verbindungen
1-(Dimethylcarbamoyl)-3-methyl-1H-pyrazol-5-yl dimethylcarbamate is similar to other carbamate pesticides such as carbaryl and aldicarb. it is unique due to its specific structure and the presence of the pyrazole ring, which imparts distinct chemical and biological properties . Similar compounds include:
Carbaryl: Another widely used carbamate pesticide with a different structure.
Aldicarb: A highly toxic carbamate pesticide used in agriculture.
Methomyl: A carbamate pesticide with a different mechanism of action.
These comparisons highlight the unique aspects of this compound, particularly its specific chemical structure and its applications in various fields.
Eigenschaften
CAS-Nummer |
22021-66-5 |
|---|---|
Molekularformel |
C10H16N4O3 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
[2-(dimethylcarbamoyl)-5-methylpyrazol-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H16N4O3/c1-7-6-8(17-10(16)13(4)5)14(11-7)9(15)12(2)3/h6H,1-5H3 |
InChI-Schlüssel |
LWVDEWOJWRWINH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)OC(=O)N(C)C)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
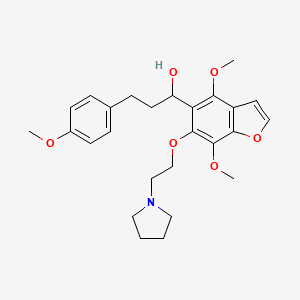



![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
